molecular formula C15H9Cl2NO2S B2457604 Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate CAS No. 306738-65-8

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate

Cat. No.: B2457604
CAS No.: 306738-65-8
M. Wt: 338.2
InChI Key: NGJIOYREYZSQCG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate typically involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-ylmethyl benzoate
  • Benzo[d]thiazol-2-ylmethyl 4-chlorobenzoate
  • Benzo[d]thiazol-2-ylmethyl 2,4,6-trichlorobenzoate

Uniqueness

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the benzoate ring. This substitution pattern can significantly influence its biological activity and chemical reactivity compared to other benzothiazole derivatives. The dichlorobenzoate moiety may enhance its antimicrobial and antifungal properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-9-5-6-10(11(17)7-9)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIOYREYZSQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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